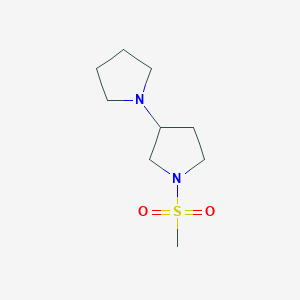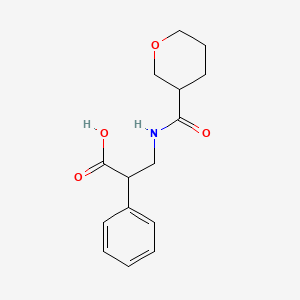
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine, also known as MS-245, is a small molecule inhibitor that has been researched for its potential use in cancer therapy. It was first synthesized in 2009 by scientists at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine acts as a competitive inhibitor of CK2, which is a serine/threonine kinase that plays a critical role in cell signaling pathways. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce cell death and inhibit tumor growth. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine binds to the ATP-binding site of CK2 and prevents its phosphorylation activity.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in cancer therapy. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Additionally, the use of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine as a tool for studying CK2 signaling pathways in various cellular processes is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the reaction of 1-methylsulfonyl-3-pyrrolidin-1-ylpyrrole with a suitable alkylating agent. The resulting product is then purified by column chromatography to obtain the pure compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been studied for its potential use as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the inhibition of the protein kinase CK2, which is a key regulator of cell growth and proliferation.
Propiedades
IUPAC Name |
1-methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-4-9(8-11)10-5-2-3-6-10/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELRISRQKDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)


![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)


![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)

![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)

![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)